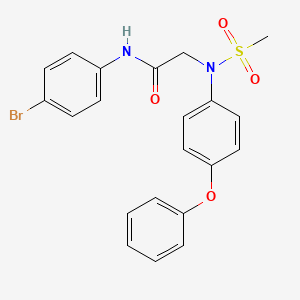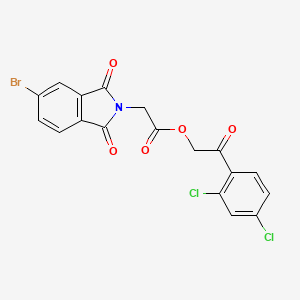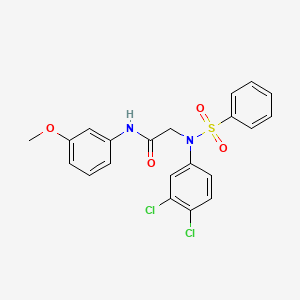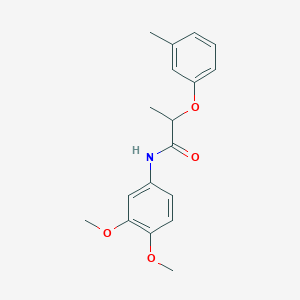![molecular formula C22H28N2O2 B6002433 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6002433.png)
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPP belongs to the class of drugs known as amides, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.
Mechanism of Action
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide exerts its pharmacological effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to the release of endogenous opioids and the inhibition of pain signals. This compound also has an affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been found to have anti-convulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide is its relatively simple synthesis, which makes it easy to produce in the laboratory. This compound also has a well-characterized mechanism of action, which makes it a useful tool for studying the opioid system. However, one limitation of this compound is its relatively low potency compared to other opioids, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide. One area of interest is the development of more potent analogs of this compound that could be used as more effective analgesics. Another area of interest is the exploration of the potential anti-inflammatory effects of this compound, which could make it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis. Finally, further research is needed to elucidate the full range of physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide involves the reaction of 2-methylphenylacetonitrile with morpholine to form the corresponding amide. The amide is then reacted with phenylacetic acid to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been found to have a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-convulsant effects. These properties make it a promising candidate for the treatment of various medical conditions, including chronic pain, epilepsy, and inflammation.
Properties
IUPAC Name |
3-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-7-5-6-10-20(18)21(19-8-3-2-4-9-19)17-22(25)23-11-12-24-13-15-26-16-14-24/h2-10,21H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBKCTWDIZPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCCN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B6002361.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![N-[2-(5-oxoprolyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B6002384.png)


![N-(2-methylphenyl)-3-{[4-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6002400.png)


![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
